3,5,5-Trimethylhexanal

Catalog No.
S1941655
CAS No.
5435-64-3
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylhexanal

CAS Number

5435-64-3

Product Name

3,5,5-Trimethylhexanal

IUPAC Name

3,5,5-trimethylhexanal

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3

InChI Key

WTPYRCJDOZVZON-UHFFFAOYSA-N

SMILES

CC(CC=O)CC(C)(C)C

Solubility

Water solubility = 0.01% at 20 °C
In water, 189.2 mg/L at 25 °C (est)

Canonical SMILES

CC(CC=O)CC(C)(C)C

Chemical Properties and Potential Applications

3,5,5-Trimethylhexanal is a fatty aldehyde with the chemical formula C9H18O. It possesses an aldehydic functional group, which makes it reactive and potentially useful in various chemical transformations []. While research into its applications is ongoing, some interesting properties have been identified:

  • Fragrance Chemistry: Due to its unique odor profile described as a blend of aldehydic, citrusy, fresh, and green notes, 3,5,5-Trimethylhexanal has found niche use in perfumery []. Perfumers have explored its ability to create interesting effects in floral and citrus fragrances [].

Current Research Directions

  • Synthesis of Complex Molecules: The reactive aldehyde group can potentially serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material Science Applications: Aldehydes can be used as precursors in the formation of polymers with specific functionalities [].

3,5,5-Trimethylhexanal has a molecular weight of 142.24 g/mol . Its structure consists of a hexanal backbone with three methyl groups attached: one at the 3-position and two at the 5-position. The compound has a linear structure with an aldehyde group (-CHO) at one end .

Physical properties of 3,5,5-Trimethylhexanal include:

  • Boiling point: Not specified in the given information
  • Log Po/w (Consensus): 2.48
  • Solubility in water: 0.958 mg/mL (0.00674 mol/L), classified as soluble
  • Vapor pressure: Can be calculated using the equation ln(Pvp) = A + B/(T + C), where A = 1.50694e+01, B = -4.12718e+03, and C = -6.80910e+01

The primary mechanism of action of 3,5,5-trimethylhexanal is related to its fragrance properties. The branched structure and aldehyde group contribute to its characteristic odor profile, described as citrusy, green, and floral [, ]. This allows it to interact with olfactory receptors in the nose, triggering the sense of smell.

In some studies, 3,5,5-trimethylhexanal has shown potential antimicrobial activity, but the exact mechanism of action in this context requires further investigation.

3,5,5-Trimethylhexanal is considered a mild irritant and may cause skin and eye irritation upon contact. It is also a flammable liquid and should be handled with appropriate safety precautions.

  • Oral LD50 (rat): 3240 mg/kg (LD50: median lethal dose)
  • Classification: Not currently classified as hazardous according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) [].
Typical of aldehydes:

  • Oxidation: It can be oxidized to form 3,5,5-trimethylhexanoate through further oxidation and esterification reactions .
  • Reduction: Aldehydes can be reduced to primary alcohols, suggesting that 3,5,5-Trimethylhexanal could be reduced to 3,5,5-trimethylhexanol.
  • Formation of gem-dithiols: 3,5,5-Trimethylhexanal reacts with hydrogen sulfide to form gem-dithiols .

The primary method for synthesizing 3,5,5-Trimethylhexanal is through the hydroformylation of diisobutylene. This process involves the following steps:

  • A metal catalyst (typically a rhodium compound), triphenylphosphine oxide (L1), and an organic phosphine compound (L2) are combined with diisobutylene in an organic solvent .
  • The reaction mixture is exposed to a synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure .
  • The reaction is typically carried out at temperatures between 90-120°C for 3-8 hours .
  • The product is then detected and analyzed to determine the conversion rate of diisobutylene and the yield of 3,5,5-Trimethylhexanal .

This method allows for the synthesis of 3,5,5-Trimethylhexanal under relatively mild conditions with high substrate conversion rates and yields .

3,5,5-Trimethylhexanal has several industrial applications:

  • Fragrance industry: Its aldehydic odor makes it useful in perfumery and fragrance formulations .
  • Intermediate in chemical synthesis: It serves as a precursor for other compounds, such as 3,5,5-trimethylhexanoate .
  • Research: It is used in various chemical and biochemical studies due to its unique structure and reactivity .

While specific interaction studies are not detailed in the provided information, the compound's properties suggest potential interactions:

  • Its high predicted GI absorption and ability to cross the blood-brain barrier indicate it could interact with biological systems if ingested or inhaled .
  • As it's not a substrate for P-glycoprotein and doesn't inhibit major CYP enzymes, it's less likely to interfere with drug metabolism or transport .

Similar Compounds

3,5,5-Trimethylhexanal belongs to the broader class of branched aldehydes. Some similar compounds include:

  • Hexanal: The unbranched version of the compound
  • 2-Methylpentanal: Another branched hexanal derivative
  • 3-Methylhexanal: A similar branched aldehyde with one less methyl group
  • 2,2-Dimethylhexanal: An isomer with a different branching pattern

3,5,5-Trimethylhexanal is unique due to its specific branching pattern, with three methyl groups providing steric hindrance around the aldehyde group. This structure likely influences its reactivity, odor profile, and physical properties compared to its structural analogs .

3,5,5-Trimethylhexanal (CAS RN: 5435-64-3) is a branched-chain aldehyde with the molecular formula $$ \text{C}9\text{H}{18}\text{O} $$ and a molecular weight of 142.24 g/mol. Its IUPAC name derives from its hexanal backbone substituted with methyl groups at the 3rd, 5th, and 5th positions. The compound’s structural formula, $$ \text{CH}3(\text{CH}2)2\text{C}(\text{CH}3)2\text{CH}2\text{CHO} $$, is often represented by the SMILES notation $$ \text{O=CCC(C)CC(C)(C)C} $$ .

Synonyms and Regulatory Identifiers
The compound is commercially recognized by multiple names, reflecting its industrial applications and historical context:

  • Isononylaldehyde
  • tert-Butylisopentanal
  • Green hexanal (FEMA No. 3524).

Key identifiers include:

PropertyValueSource
Beilstein Reference4-01-00-03362
EC Number226-603-0
PubChem CID21574

Historical Development in Organic Chemistry

3,5,5-Trimethylhexanal emerged as a byproduct of hydroformylation research in the mid-20th century. Otto Roelen’s 1938 discovery of hydroformylation (oxo synthesis) laid the groundwork for its synthesis. The compound gained prominence in the 1950s when cobalt catalysts ($$ \text{HCo(CO)}4 $$) enabled the hydroformylation of diisobutylene ($$ \text{C}8\text{H}_{16} $$), yielding a mixture containing ~95% 3,5,5-trimethylhexanal.

Catalytic Advancements

  • 1960s–1970s: Transition to rhodium-based catalysts (e.g., $$ \text{RhCl}_3 $$) improved selectivity and reduced reaction pressures from 200–300 atm to <50 atm.
  • 2000s: Thermoregulated phase-separable catalysts, such as $$ \text{P[p-C}6\text{H}4\text{O(CH}2\text{CH}2\text{O)}n\text{H]}3 $$-Rh complexes, achieved 93.1% diisobutylene conversion and 82.5% aldehyde yield.
  • 2020s: Asymmetric hydroformylation methods enabled enantioselective synthesis, though industrial adoption remains limited.

Physical Description

Liquid
colourless to pale yellow liquid

XLogP3

2.7

Boiling Point

173.0 °C
173 °C

Flash Point

116 °F; 47 °C; closed cup

Density

0.820 g/cu cm at 20 °C
0.817-0.823

LogP

log Kow = 3.09 (est)

Melting Point

-60 °C
less than -60 °C
<-60°C

GHS Hazard Statements

Aggregated GHS information provided by 1731 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg
0.08 mm Hg at 25 °C (extrapolated)

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5435-64-3

Wikipedia

3,5,5-trimethylhexanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isononanal, prepared on an industrial scale by hydroformylation of commercial diisobutylene, is an isomeric mixture containing about 95% 3,5,5-trimethylhexanal.
Synthesis: From diisobutylene via the oxo reaction.

General Manufacturing Information

Hexanal, 3,5,5-trimethyl-: ACTIVE

Storage Conditions

Store under inert gas. Keep tightly closed. Keep away from heat and open flame. Store in a cool dry place. Special requirements: Store under inert gas.

Dates

Modify: 2023-08-16

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